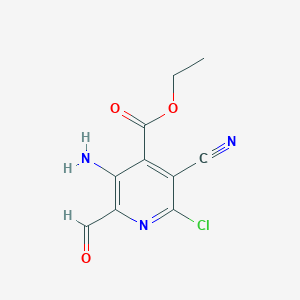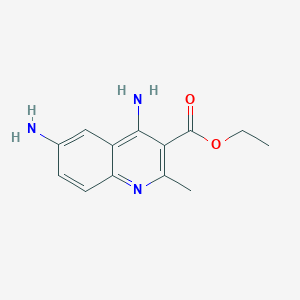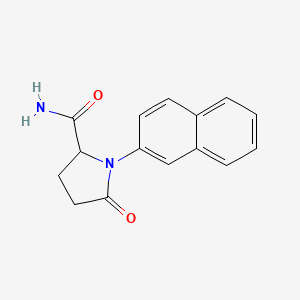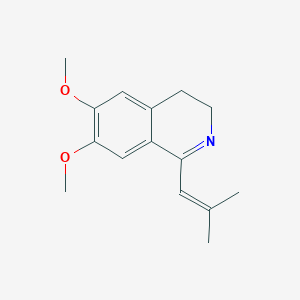![molecular formula C11H8N2O3S B11864392 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a thiazolidinone ring through a methylene bridge. The unique structural features of this compound contribute to its diverse biological activities, making it a valuable target for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, employing continuous flow reactors for efficient production, and utilizing advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides; room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: N-alkyl or N-acyl thiazolidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown promising anticancer activity, particularly against HeLa, A549, and MCF-7 cell lines.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one involves multiple molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis and cell cycle arrest in cancer cells by interacting with key regulatory proteins and pathways.
Anticonvulsant Activity: The compound inhibits the NaV1.1 channel, which plays a crucial role in the propagation of action potentials in neurons.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share a similar benzo[d][1,3]dioxole moiety and exhibit potent antitumor activities.
N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives: These derivatives have been studied for their anticonvulsant properties.
Uniqueness
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one stands out due to its dual biological activities, particularly its potent anticancer and anticonvulsant effects. Its unique structural features, such as the combination of a benzo[d][1,3]dioxole moiety and a thiazolidinone ring, contribute to its diverse pharmacological profile.
Eigenschaften
Molekularformel |
C11H8N2O3S |
|---|---|
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8N2O3S/c12-11-13-10(14)9(17-11)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H2,12,13,14)/b9-4+ |
InChI-Schlüssel |
JLPIFFCNKDHNMZ-RUDMXATFSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=N)S3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)



![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)








